2-[benzenesulfonyl(methyl)amino]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-[benzenesulfonyl(methyl)amino]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that belongs to the class of benzenesulfonamide derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[benzenesulfonyl(methyl)amino]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps. One common method includes the reaction of benzenesulfonyl chloride with methylamine to form benzenesulfonyl(methyl)amine. This intermediate is then reacted with 5-phenyl-1,3,4-thiadiazol-2-yl acetic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-[benzenesulfonyl(methyl)amino]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzenesulfonyl derivatives.
Scientific Research Applications
2-[benzenesulfonyl(methyl)amino]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly carbonic anhydrase IX.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[benzenesulfonyl(methyl)amino]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide involves the inhibition of specific enzymes. For instance, it inhibits carbonic anhydrase IX, which is overexpressed in many solid tumors. This inhibition disrupts the pH regulation in tumor cells, leading to apoptosis. The compound also interferes with bacterial growth by inhibiting bacterial carbonic anhydrases .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide derivatives: These compounds share the benzenesulfonyl group and have similar biological activities.
1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring and are known for their antimicrobial and anticancer properties.
Uniqueness
2-[benzenesulfonyl(methyl)amino]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to its dual functional groups, which provide a synergistic effect in its biological activities. The combination of the benzenesulfonyl and thiadiazole moieties enhances its potency as an enzyme inhibitor and its selectivity towards cancer cells and bacteria .
Properties
IUPAC Name |
2-[benzenesulfonyl(methyl)amino]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S2/c1-21(26(23,24)14-10-6-3-7-11-14)12-15(22)18-17-20-19-16(25-17)13-8-4-2-5-9-13/h2-11H,12H2,1H3,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIBKLQUIPZPSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=NN=C(S1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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